molecular formula C8H11N3O3 B2846510 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid CAS No. 1310119-88-0

3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid

Cat. No. B2846510
M. Wt: 197.194
InChI Key: OYFHIQGOQZODQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a derivative of pyrazolone and is synthesized through a series of chemical reactions. In

Mechanism Of Action

The mechanism of action of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid is not fully understood. However, it is believed that 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid acts on the central nervous system by inhibiting the production of prostaglandins and leukotrienes, which are responsible for inflammation and pain. 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.

Biochemical And Physiological Effects

3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to have several biochemical and physiological effects. In animal studies, 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to reduce inflammation and pain. 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has also been shown to improve memory and learning in animal models of Alzheimer's disease. In addition, 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to have herbicidal and fungicidal properties, making it a potential candidate for use in agriculture.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid in lab experiments is its ability to reduce inflammation and pain. This makes 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid a valuable tool for studying the mechanisms of inflammation and pain. Another advantage of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid is its potential use as a diagnostic tool for Alzheimer's disease. However, one limitation of using 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid in lab experiments is its potential toxicity. 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to be toxic in high doses, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid. One area of research could focus on the development of new synthetic methods for 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid. Another area of research could focus on the potential use of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid in the treatment of Alzheimer's disease. Additionally, research could be conducted on the potential use of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid in agriculture as a herbicide or fungicide. Finally, research could be conducted on the potential toxicity of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid and ways to mitigate its toxicity in lab experiments.
Conclusion
In conclusion, 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid is synthesized through a series of chemical reactions and has been extensively studied for its potential applications in medicinal chemistry, agriculture, and as a diagnostic tool for Alzheimer's disease. 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to have anti-inflammatory and analgesic effects, improve memory and learning, and have herbicidal and fungicidal properties. However, the potential toxicity of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid in high doses could limit its use in certain experiments. There are several future directions for research on 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid, including the development of new synthetic methods, the potential use in the treatment of Alzheimer's disease, and the potential use in agriculture as a herbicide or fungicide.

Synthesis Methods

The synthesis of 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid involves a series of chemical reactions. The first step involves the reaction of 4-chloro-3-nitropyrazole with ethyl acetoacetate in the presence of sodium ethoxide to form 4-ethoxycarbonyl-3-nitropyrazole. This compound is then reacted with hydrazine hydrate to form 4-hydrazinocarbonyl-3-nitropyrazole. The final step involves the reaction of 4-hydrazinocarbonyl-3-nitropyrazole with methyl acrylate in the presence of sodium methoxide to form 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid.

Scientific Research Applications

3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to have anti-inflammatory and analgesic effects. 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In the field of agriculture, 3-(4-Carbamoylpyrazol-1-yl)-2-methylpropanoic acid has been shown to have herbicidal and fungicidal properties.

properties

IUPAC Name

3-(4-carbamoylpyrazol-1-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-5(8(13)14)3-11-4-6(2-10-11)7(9)12/h2,4-5H,3H2,1H3,(H2,9,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFHIQGOQZODQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-carbamoyl-1H-pyrazol-1-yl)-2-methylpropanoic acid

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